Lipophilicity Advantage vs. Non-Fluorinated Analog
The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 4.2) compared to the non-fluorinated 4-nitro analog (XLogP3-AA = 4.1). [1][2] This difference arises from the additional fluorine atom, which increases membrane permeability potential while maintaining a similar hydrogen bond donor count. [1][2]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide: 4.1 |
| Quantified Difference | +0.1 log unit |
| Conditions | PubChem computed descriptor |
Why This Matters
The incremental lipophilicity gain can translate to measurably improved passive membrane diffusion, making this fluoro analog a superior candidate scaffold for intracellular target engagement.
- [1] PubChem CID 72942556. N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide. Computed Properties (XLogP3-AA). View Source
- [2] PubChem CID 72942551. N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide. Computed Properties (XLogP3-AA). View Source
